Databases like PubChem () provide basic information on the compound's structure, formula, and potential classifications. This information can be valuable for researchers to understand the general properties of the molecule and explore potential areas of investigation.
Since Unii-rca38L4HB5's structure is not publicly available, it's difficult to pinpoint its specific research applications. However, the UNII code itself can offer hints. In this case, the presence of "rca" within the code might suggest a connection to Risovalinib, a drug already approved for specific cancers (). Researchers might explore Unii-rca38L4HB5 as a potential analogue of Risovalinib, investigating similar mechanisms of action or targeting different biological pathways.
CYH33 is a novel compound identified as a selective inhibitor of phosphatidylinositol 3-kinase alpha, or PI3Kα. It has garnered attention for its potential therapeutic applications in oncology, particularly in treating advanced solid tumors characterized by mutations in the PIK3CA gene. Structurally, CYH33 is a pyrrolo[2,1-f][1,2,4]triazine derivative featuring a morpholine group and a trifluoromethyl pyridine moiety, which contribute to its high potency and selectivity for PI3Kα over other isoforms of the enzyme .
The primary mechanism of action for CYH33 involves the inhibition of PI3Kα activity, which is crucial in various cellular processes, including growth, proliferation, and survival. By inhibiting this kinase, CYH33 disrupts downstream signaling pathways that are often hyperactivated in cancer cells. This inhibition leads to reduced phosphorylation of key proteins such as AKT and mTOR, thereby inducing cell cycle arrest and apoptosis in tumor cells . Additionally, CYH33 has been shown to enhance the efficacy of radiation therapy by modulating the tumor microenvironment and promoting an immune response against cancer cells .
CYH33 exhibits significant antitumor activity across various cancer models. In preclinical studies, it has demonstrated the ability to inhibit the proliferation of human breast cancer cells and esophageal squamous cell carcinoma cells. The compound not only induces cell cycle arrest but also enhances the infiltration and activation of immune cells such as CD8+ T cells within the tumor microenvironment . Furthermore, CYH33 has been associated with the reprogramming of macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, which further supports antitumor immunity .
Interaction studies involving CYH33 have focused on understanding its effects on various signaling pathways within cancer cells. Research indicates that resistance mechanisms may develop through genomic alterations affecting pathways like mTORC1 and MAPK when exposed to prolonged CYH33 treatment . These studies are crucial for identifying potential combination strategies that could overcome resistance and improve therapeutic outcomes.
Several compounds share structural similarities or target pathways related to CYH33. Here are some notable examples:
Compound Name | Structure Type | Target | Unique Features |
---|---|---|---|
Alpelisib | PI3K inhibitor | PI3Kα | First-in-class approved drug for PIK3CA-mutated cancers. |
GDC-0941 | PI3K inhibitor | Class I PI3K | Selective against multiple isoforms; used in clinical settings. |
KTC1101 | Pan-PI3K inhibitor | Multiple PI3K isoforms | Exhibits synergy with immune checkpoint inhibitors. |
GNE-477 | Dual PI3K/mTOR inhibitor | PI3K/mTOR | Targets both pathways; effective against resistant tumors. |
Uniqueness of CYH33: Unlike many other inhibitors that target multiple isoforms or pathways indiscriminately, CYH33 is noted for its high selectivity towards PI3Kα specifically. This selectivity may lead to fewer off-target effects and enhanced therapeutic profiles in cancers where PIK3CA mutations are prevalent .
CYH33 is a novel, potent, and highly selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor that has demonstrated significant antitumor activity in various preclinical models [1] [3]. This compound represents an important advancement in targeted cancer therapy, particularly for tumors harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα [1] [12]. The mechanism of action of CYH33 involves specific molecular interactions that confer its remarkable selectivity and potency against the PI3Kα isoform [3] [4].
CYH33 achieves its therapeutic effect through selective targeting of the PI3Kα isoform, which plays a crucial role in cellular signaling pathways involved in cell growth, proliferation, and survival [1] [12]. The selective targeting mechanism of CYH33 is attributed to its unique molecular structure that enables specific interactions with the PI3Kα catalytic domain [3] [17].
The selective targeting of PI3Kα by CYH33 involves recognition of distinct structural features present in the PI3Kα isoform that differentiate it from other class I PI3K isoforms [17] [20]. These structural differences, although subtle, are effectively exploited by CYH33 to achieve isoform selectivity [17] [22]. Research has shown that CYH33 interacts with specific amino acid residues in the binding pocket of PI3Kα, including valine 851 (Val851), which has been identified as a critical residue for determining inhibitor selectivity between PI3Kα and other isoforms [20] [17].
Additionally, glutamine 859 (Gln859) in PI3Kα, which differs from aspartic acid 856 (Asp856) in PI3Kβ, contributes significantly to the selective binding of CYH33 to PI3Kα [20] [22]. These amino acid differences create unique hydrogen bonding patterns and electrostatic interactions that favor CYH33 binding to PI3Kα over other isoforms [17] [20].
Key Residues in PI3Kα | Role in Selective Targeting |
---|---|
Valine 851 (Val851) | Forms critical hydrogen bonds with CYH33 that contribute to selectivity [20] [17] |
Glutamine 859 (Gln859) | Creates favorable interactions with CYH33 that distinguish PI3Kα from PI3Kβ [20] [22] |
Lysine 802 (Lys802) | Participates in hydrogen bonding network specific to PI3Kα-CYH33 interaction [17] [9] |
Isoleucine 800 (Ile800) | Contributes to hydrophobic pocket that accommodates CYH33 structure [17] [9] |
The selective targeting of PI3Kα by CYH33 is particularly important for therapeutic applications, as it allows for effective inhibition of oncogenic PI3K signaling while minimizing off-target effects associated with inhibition of other PI3K isoforms [1] [12] [22].
CYH33 exerts its antitumor effects primarily through inhibition of the PI3K/AKT/mTOR signaling cascade, which is a critical pathway regulating cellular growth, proliferation, and survival [1] [6]. By selectively inhibiting PI3Kα, CYH33 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby disrupting the initiation of downstream signaling events [6] [19].
The inhibition of PI3Kα by CYH33 leads to decreased levels of PIP3, which serves as a second messenger that normally recruits protein kinase B (AKT) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane [6] [19]. This recruitment is essential for the phosphorylation and activation of AKT, which subsequently activates numerous downstream effectors involved in cellular processes [6] [15].
Research has demonstrated that CYH33 effectively suppresses the phosphorylation of AKT in a dose-dependent manner in various cancer cell lines [3] [11]. This inhibition occurs at both the threonine 308 (Thr308) and serine 473 (Ser473) phosphorylation sites of AKT, which are critical for its full activation [11] [19]. The inhibition of AKT phosphorylation by CYH33 subsequently leads to decreased activation of downstream components of the signaling cascade, including the mammalian target of rapamycin complex 1 (mTORC1) [11] [6].
Component | Function in Signaling Cascade | Effect of CYH33 Inhibition |
---|---|---|
PI3Kα | Phosphorylates PIP2 to generate PIP3 | Direct inhibition prevents PIP3 formation [6] [19] |
PIP3 | Recruits PDK1 and AKT to the plasma membrane | Reduced levels due to PI3Kα inhibition [6] [15] |
PDK1 | Phosphorylates AKT at Thr308 | Reduced activation due to decreased PIP3 [19] [6] |
AKT | Activates downstream effectors | Decreased phosphorylation at Thr308 and Ser473 [11] [3] |
mTORC1 | Regulates protein synthesis and cell growth | Reduced activation due to decreased AKT activity [11] [6] |
S6K | Promotes protein synthesis | Decreased phosphorylation of ribosomal protein S6 [11] [3] |
Studies have shown that CYH33 inhibits the phosphorylation of ribosomal protein S6, a downstream effector of mTORC1, indicating effective suppression of the entire PI3K/AKT/mTOR signaling cascade [11] [3]. This comprehensive inhibition of the pathway contributes to the potent antitumor activity of CYH33 observed in preclinical models [1] [3] [8].
Interestingly, research has also revealed that CYH33 can concurrently inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in certain cancer cell lines, suggesting potential cross-talk between the PI3K and mitogen-activated protein kinase (MAPK) pathways that is affected by CYH33 treatment [3] [11].
The exceptional selectivity and potency of CYH33 for PI3Kα can be attributed to its unique binding mode and specific molecular interactions with the target enzyme [9] [17]. While many PI3K inhibitors bind competitively to the adenosine triphosphate (ATP) binding site, evidence suggests that CYH33 may utilize an allosteric binding mechanism that induces conformational changes in the enzyme structure [9] [17].
Research into the binding mode of PI3Kα inhibitors has identified allosteric binding sites adjacent to the catalytic domain that can be exploited for selective inhibition [9] [16]. These allosteric sites provide opportunities for developing inhibitors with improved selectivity profiles by targeting unique structural features of specific PI3K isoforms [9] [17].
The molecular interactions between CYH33 and PI3Kα involve a complex network of hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces that collectively contribute to the high binding affinity and selectivity [9] [17]. Key residues involved in these interactions include lysine 802 (Lys802), valine 851 (Val851), aspartic acid 810 (Asp810), and tyrosine 836 (Tyr836), which form critical hydrogen bonds with CYH33 [9] [17] [20].
Hydrophobic interactions between CYH33 and residues such as isoleucine 800 (Ile800), methionine 922 (Met922), isoleucine 932 (Ile932), and phenylalanine 930 (Phe930) create a pocket that accommodates the inhibitor structure [9] [17]. Additionally, π-π stacking interactions with tryptophan 780 (Trp780) and tyrosine 836 (Tyr836) further stabilize the binding conformation [9] [16].
Interaction Type | Key Residues | Contribution to Binding |
---|---|---|
Hydrogen Bonding | Lys802, Val851, Asp810, Tyr836 | Critical for PI3Kα selectivity through specific hydrogen bond network [9] [17] |
Hydrophobic Interactions | Ile800, Met922, Ile932, Phe930 | Forms hydrophobic pocket accommodating CYH33 structure [9] [17] |
π-π Stacking | Trp780, Tyr836 | Stabilizes binding conformation [9] [16] |
Electrostatic Interactions | Lys802, Asp810, Glu798 | Enhances binding specificity to PI3Kα [9] [17] |
The allosteric binding of CYH33 is believed to induce conformational changes in PI3Kα that prevent substrate binding and catalytic activity [9] [16]. These conformational changes may involve alterations in the orientation of key catalytic residues or changes in the accessibility of the substrate binding site [9] [17]. By binding to an allosteric site, CYH33 can effectively inhibit PI3Kα activity without directly competing with ATP, potentially offering advantages in terms of selectivity and efficacy [9] [16].
Molecular dynamics simulations and binding energy calculations have provided insights into the stability and energetics of the CYH33-PI3Kα complex [9] [16]. These studies suggest that the binding of CYH33 to PI3Kα is energetically favorable and stable, with significant contributions from both electrostatic and van der Waals interactions [9] [16].
CYH33 demonstrates remarkable selectivity for the PI3Kα isoform compared to other class I PI3K isoforms (β, δ, and γ), which is a critical feature for its therapeutic potential and safety profile [3] [4]. This selectivity is quantified by the inhibitory concentration 50% (IC50) values against each isoform, which reflect the concentration of inhibitor required to reduce enzyme activity by 50% [3] [4].
According to comprehensive biochemical assays, CYH33 exhibits an IC50 value of 5.9 nanomolar (nM) against PI3Kα, indicating its high potency for this specific isoform [3] [4]. In contrast, the IC50 values for PI3Kβ, PI3Kδ, and PI3Kγ are 598 nM, 78.7 nM, and 225 nM, respectively [3] [4]. These values translate to selectivity ratios of approximately 101-fold for PI3Kα over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ [3] [4].
PI3K Isoform | IC50 (nM) | Selectivity Ratio (vs PI3Kα) |
---|---|---|
PI3Kα | 5.9 | 1.0 |
PI3Kβ | 598.0 | 101.4 |
PI3Kδ | 78.7 | 13.3 |
PI3Kγ | 225.0 | 38.1 |
The high selectivity of CYH33 for PI3Kα is particularly significant when compared to other PI3K inhibitors [12] [22]. Many first-generation PI3K inhibitors were pan-PI3K inhibitors that targeted multiple isoforms with similar potency, leading to potential off-target effects and toxicity issues [12] [22]. The development of isoform-selective inhibitors like CYH33 represents an important advancement in targeted therapy, potentially offering improved efficacy and reduced side effects [12] [22].
The structural basis for the selectivity of CYH33 against different PI3K isoforms lies in the subtle differences in the amino acid composition of their binding pockets [17] [20]. Despite the high sequence homology among class I PI3K isoforms, particularly in their catalytic domains, there are key residues that differ between isoforms and influence inhibitor binding [17] [20].
Research has identified specific regions within the binding pocket, designated as Regions 1 and 2, where non-conserved residues cluster and influence inhibitor selectivity [17] [22]. These regions contain residues that differ between PI3K isoforms and create unique binding environments that can be exploited by selective inhibitors like CYH33 [17] [20].
CYH33 demonstrates potent and selective antiproliferative activity across diverse cancer cell lines with significant variability in sensitivity profiles. The compound exhibits exceptional selectivity for phosphatidylinositol 3-kinase α, with an inhibitory concentration fifty percent value of 5.9 nanomolar against the α isoform, compared to 598 nanomolar, 78.7 nanomolar, and 225 nanomolar against the β, δ, and γ isoforms respectively [1] [2]. This represents over 100-fold selectivity for the α isoform versus other phosphatidylinositol 3-kinase family members [1] [2].
In human breast cancer cell lines, CYH33 inhibited cell proliferation with inhibitory concentration fifty percent values below 1 micromolar in 56% of 32 tested cell lines [3]. The compound induced significant G1 phase arrest in T47D and MCF7 cells in a concentration-dependent manner at concentrations ranging from 0.012 to 1 micromolar [1] [3]. Concurrent inhibition of extracellular signal-regulated kinase and protein kinase B phosphorylation was observed in both T47D and MCF7 cells following 1-hour treatment with CYH33 at concentrations from 4 to 1000 nanomolar [1]. Notably, CYH33 failed to induce apoptosis in MCF7 and MDA-MB-231 cells at concentrations up to 1 micromolar [1].
Esophageal squamous cell carcinoma cell lines demonstrated varying sensitivity to CYH33, with half-maximal growth inhibitory concentration values ranging from 0.009 to 1.164 micromolar across KYSE70, KYSE180, KYSE410, and KYSE510 cell lines [4]. In murine cancer cell lines, CYH33 showed differential activity: 4T1 triple-negative breast cancer cells displayed little sensitivity with half-maximal growth inhibitory concentration values exceeding 10 micromolar, while PY8119 and EMT6 cells exhibited moderate antiproliferative activity with values of 2.29 and 3.16 micromolar respectively [5].
CYH33 also demonstrated significant antiproliferative effects against glioblastoma U87MG and rhabdomyosarcoma Rh30 cells through inhibition of phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling [6]. Cells harboring activating phosphatidylinositol 3-kinase catalytic subunit α mutations, amplified human epidermal growth factor receptor 2, or belonging to human epidermal growth factor receptor 2-enriched or luminal subtypes showed enhanced sensitivity to CYH33 compared to their counterparts [7].
CYH33 exhibited potent antitumor efficacy across multiple xenograft and allograft models, with superior activity in immune-competent versus immunocompromised settings. At a dose of 20 milligrams per kilogram, CYH33 markedly suppressed tumor growth in immune-competent mice bearing 4T1, PY8119, and EMT6 allografts with treatment to control ratios of 25.5%, 18.0%, and 42.5% respectively [5]. The compound demonstrated significantly reduced efficacy in nude mice, with 4T1 allografts showing substantially impaired therapeutic response with a treatment to control ratio of 82.0%, suggesting critical involvement of the tumor microenvironment in CYH33 efficacy [5].
Broad spectrum antitumor activity was observed across diverse cancer types in immune-competent mice. CYH33 significantly attenuated growth of allografts derived from lung cancer cells (KLN-205), colorectal cancer cells (MC38, CT26, Colon 26), B-cell lymphoma (A20), and cervical cancer cells (U14) with treatment to control ratios below 50% [5]. Weak growth inhibition was noted in melanoma B16F10 and lung cancer LLC1 cell allografts [5].
In human breast cancer xenograft models, CYH33 at doses ranging from 2 to 20 milligrams per kilogram potently restrained tumor growth in mice bearing human breast cancer cell xenografts [1] [7]. Single administration of CYH33 at 20 milligrams per kilogram significantly downregulated phosphorylated protein kinase B levels in tumor tissues, demonstrating suppression of phosphatidylinositol 3-kinase signaling in nude mice [1]. The compound delayed tumor regrowth when administered at 10 milligrams per kilogram once daily for 18 to 20 days in transgenic R26-Pik3caH1047R;MMTV-Cre mice [1].
Patient-derived xenograft sensitivity to CYH33 correlated positively with decreased phosphorylated extracellular signal-regulated kinase levels, suggesting this biomarker may predict therapeutic efficacy [7]. CYH33 treatment resulted in significant decreases in Ki67 staining and increases in cleaved-caspase 3, indicating inhibition of cell proliferation and induction of apoptosis respectively [5]. The development of pulmonary metastasis in mice bearing 4T1 allografts was notably reduced following CYH33 treatment [5].
CYH33 profoundly remodels the tumor microenvironment through comprehensive modulation of immune cell infiltration, activation, and metabolic programming. Single-cell ribonucleic acid sequencing and multi-parameter flow cytometry analyses revealed that CYH33 treatment significantly enhanced infiltration of CD8-positive T lymphocytes, CD4-positive T lymphocytes, and B cells while reducing myeloid-derived suppressor cells and macrophages in both 4T1 and PY8119 tumor models [5] [8].
The compound induced substantial increases in effector, effector memory, and central memory subsets within both CD8-positive and CD4-positive T cell populations [5]. Naïve CD8-positive T cells, effector CD8-positive T cells, and helper CD4-positive T cells showed significantly increased proportions following CYH33 treatment, while exhausted CD8-positive T cells and regulatory CD4-positive T cells were markedly reduced [5]. Programmed cell death protein 1 expression, an indicator of T cell exhaustion, was notably decreased in both CD8-positive and CD4-positive T cells [5].
CYH33 treatment resulted in pronounced reduction of CD206-positive M2-like macrophages and total macrophage infiltration [5] [8]. Immunohistochemistry demonstrated significant elevation in CD45, CD4, and CD8 staining alongside pronounced reduction in CD206 staining [5]. The frequency of regulatory T cells expressing CD4, CD25, and FoxP3 was markedly decreased, accompanied by an increased CD8-positive T cell to regulatory T cell ratio [5].
Myeloid cell populations underwent substantial reorganization following CYH33 treatment. The proportion of monocytic myeloid-derived suppressor cells, polymorphonuclear myeloid-derived suppressor cells, and neutrophils significantly decreased in immune-competent contexts [5]. Conversely, infiltration of dendritic cell subsets including conventional dendritic cells, plasmacytoid dendritic cells, and CD209a-positive dendritic cells was enhanced [5].
CYH33 promoted fatty acid metabolism in the tumor microenvironment, with enhanced expression of genes associated with fatty acid metabolism and adipogenesis [5] [8]. Free fatty acid levels increased significantly in both cultured 4T1 cells and tumor tissue following CYH33 treatment [5]. This metabolic reprogramming enhanced CD8-positive T cell activity, as fatty acid supplementation with oleic acid and palmitic acid augmented interferon-γ and tumor necrosis factor-α expression in CD8-positive T cells [5] [8].
CYH33 exerts profound immunomodulatory effects through direct and indirect mechanisms affecting CD8-positive T cell function and macrophage polarization dynamics. The compound dramatically elevated granzyme B expression in both CD8-positive and CD4-positive tumor-infiltrating T cells, demonstrating enhanced cytotoxic activity [5] [8]. Tumor necrosis factor-α levels showed modest increases while interferon-γ remained largely unchanged in T cell populations [5].
Direct effects on CD8-positive T cell proliferation were marginal, with CYH33 showing minimal inhibitory activity on isolated CD8-positive T cells in vitro [5]. However, the compound significantly reversed M2 macrophage-mediated suppression of CD8-positive T cell proliferation in co-culture experiments in a dose-dependent manner [5]. This relief of suppression represents a critical mechanism whereby CYH33 enhances CD8-positive T cell function indirectly through macrophage modulation.
Macrophage polarization underwent preferential skewing toward the M1 phenotype following CYH33 treatment. The compound preferentially suppressed proliferation of M0 and M2-polarized bone marrow-derived macrophages with inhibitory concentration fifty percent values of 0.704 and 1.658 micromolar respectively, while exerting minimal effects on M1-polarized macrophages [5]. Treatment enhanced expression of interleukin-1β and interleukin-12 in M1 macrophages while decreasing transcript levels of arginase 1, CD206, and interleukin-10 in M2 macrophages [5].
CYH33 attenuated membrane localization and phosphorylation of growth factor receptor-bound protein 1, resulting in reduced phosphatidylinositol 3-kinase and mitogen-activated protein kinase signaling in sensitive cells [9]. The compound blocked phosphatidylinositol 4,5-bisphosphate production and attenuated growth factor receptor-bound protein 1 membrane localization, ultimately reducing extracellular signal-regulated kinase phosphorylation and inhibiting cell proliferation [9].
Regulatory T cell suppression occurred through potent inhibition of phosphatidylinositol 3-kinase δ kinase activity, as CYH33 significantly suppressed cell division of regulatory T cells in vitro [5]. The marked decrease in regulatory T cell infiltration combined with increased CD8-positive T cell presence resulted in substantially improved CD8-positive T cell to regulatory T cell ratios [5].
Long-term immunological memory induction was confirmed through tumor rechallenge experiments, where mice previously treated with CYH33 demonstrated enhanced resistance to tumor reestablishment [5]. The combination of CYH33 with fatty acid synthase inhibitor C75 synergistically enhanced antitumor immunity and tumor growth inhibition, accompanied by increased free fatty acid levels and enhanced CD8-positive T cell infiltration [5] [8].